molecular formula C17H17N3O4S B2937871 methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate CAS No. 1022580-81-9

methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate

Cat. No.: B2937871
CAS No.: 1022580-81-9
M. Wt: 359.4
InChI Key: PPOXBUKRUJAWNE-UHFFFAOYSA-N
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Description

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a phenylcarbamothioyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate to form methyl 4-hydroxybenzoate. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylcarbamothioyl group. The final step involves the reaction with a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The phenylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler compound with similar structural features but lacking the phenylcarbamothioyl group.

    Phenylcarbamothioyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-23-16(22)12-7-9-14(10-8-12)24-11-15(21)19-20-17(25)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXBUKRUJAWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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